(4aS,7aR)-Octahydrocyclopenta[b]morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHPPCBSLJVBQR-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)OCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4as,7ar Octahydrocyclopenta B Morpholine and Its Analogues
Strategies for Octahydrocyclopenta[b]morpholine (B1420273) Ring System Construction
The construction of the morpholine (B109124) ring, a core component of the target structure, is a well-explored area in organic synthesis. researchgate.net Generally, these syntheses begin with acyclic precursors that already contain the requisite oxygen and nitrogen heteroatoms, which are then cyclized to form the six-membered ring. researchgate.net The key challenge, particularly for fused systems like octahydrocyclopenta[b]morpholine, lies in controlling the stereochemistry at the bridgehead carbons (4a and 7a) and any other stereocenters on the rings. Common starting materials for morpholine synthesis include 1,2-amino alcohols, aziridines, and epoxides. researchgate.net
The use of vicinal amino alcohols (or 1,2-amino alcohols) and their derivatives is one of the most fundamental and widely employed strategies for constructing the morpholine ring. researchgate.netchemrxiv.org This approach typically involves a two-step sequence: N-alkylation of the amino alcohol with a two-carbon unit bearing leaving groups on both ends (such as 2,2′-dihalodiethyl ethers), followed by an intramolecular cyclization. researchgate.net
A more direct and efficient variation involves the reaction of a 1,2-amino alcohol with a reagent that provides a 'CH2CH2-O' or 'CH2CH2-N' unit in a single step. For instance, a simple and high-yielding protocol uses ethylene (B1197577) sulfate (B86663) to convert 1,2-amino alcohols into morpholines. organic-chemistry.org This redox-neutral method proceeds via an SN2 reaction to achieve N-monoalkylation, followed by cyclization. chemrxiv.orgorganic-chemistry.org Another common approach involves reacting amino alcohols with α-haloacid chlorides to form an amide, which is then cyclized and subsequently reduced to yield the morpholine product. researchgate.net
The table below summarizes a general, modern approach for the conversion of 1,2-amino alcohols to morpholines.
| Step | Reaction | Reagents & Conditions | Key Feature |
|---|---|---|---|
| 1 | N-monoalkylation | 1,2-amino alcohol, Ethylene Sulfate | Clean isolation of the N-monoalkylation product. organic-chemistry.org |
| 2 | Intramolecular Cyclization | tBuOK (Potassium tert-butoxide) | High-yielding ring closure. organic-chemistry.org |
Intramolecular cyclization reactions are powerful, atom-economical methods for forming heterocyclic rings. For morpholine synthesis, intramolecular hydroalkoxylation and hydroamination of unsaturated amino alcohols are particularly relevant. In this strategy, an amino alcohol containing a suitably positioned alkene or alkyne is cyclized by the addition of the hydroxyl (hydroalkoxylation) or amino (hydroamination) group across the multiple bond. rsc.org
Boron trifluoride etherate has been shown to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to provide 1,4-oxazines (morpholines) in good yields. organic-chemistry.org This Lewis acid-catalyzed approach facilitates the nucleophilic attack of the alcohol onto the activated alkene. Similarly, transition metal catalysts, particularly those based on palladium, rhodium, gold, and silver, are effective for these transformations. researchgate.netrsc.org For instance, the intramolecular cyclization of N-tethered allenols catalyzed by rhodium complexes provides a diastereoselective route to highly substituted morpholines. rsc.org
An example of intramolecular cyclization involves treating an N-substituted amino alcohol with chloroacetyl chloride to form an intermediate amide, which then undergoes base-promoted cyclization to a morpholinone. Subsequent reduction with reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) affords the final morpholine product. researchgate.net
Tandem and one-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single flask without isolating intermediates. rsc.org A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org This process first forms an unsaturated morpholine via hydroamination, which is then immediately reduced in the same pot to the saturated chiral product. organic-chemistry.org
Another powerful one-pot approach involves a Palladium(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ Iron(III)-catalyzed heterocyclization. organic-chemistry.org This method allows for the synthesis of variously substituted morpholines with good yields and high diastereoselectivity. organic-chemistry.org These tandem strategies are highly valuable for rapidly building molecular complexity and accessing diverse morpholine analogues from simple starting materials. rsc.org
Catalytic Approaches in Octahydrocyclopenta[b]morpholine Synthesis
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including morpholines, by enabling reactions that are otherwise difficult or impossible. researchgate.net Catalytic methods often provide superior control over selectivity (chemo-, regio-, and stereo-selectivity) and proceed under milder conditions than classical approaches.
Palladium catalysts are exceptionally versatile and have been employed in numerous strategies for morpholine synthesis.
Carboamination: A key step in a four-step synthesis of cis-3,5-disubstituted morpholines is a Pd-catalyzed carboamination reaction. This reaction occurs between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, forming the morpholine product as a single stereoisomer. e3s-conferences.org
Wacker-type Aerobic Oxidative Cyclization: A base-free Pd(DMSO)₂(TFA)₂ catalyst enables a Wacker-type cyclization of alkenes containing a tethered nitrogen nucleophile. organic-chemistry.orgnih.gov This method is effective for creating six-membered nitrogen heterocycles, including morpholines, from allylic alcohols via an aza-Wacker cyclization. organic-chemistry.orgnih.gov
Tsuji-Trost Reactions: As mentioned previously, the Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols is a key part of a one-pot synthesis of substituted morpholines. organic-chemistry.org This allylic substitution reaction forms a key intermediate that subsequently cyclizes to the morpholine ring. researchgate.net
Hydroamination: Palladium-catalyzed hydroamination is a critical step in the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines starting from carbamate-protected aziridines. The aminoalkene intermediate, formed by the ring-opening of the aziridine, undergoes Pd-catalyzed cyclization to give the morpholine product as a single diastereomer in excellent yield. nih.gov
The table below highlights various palladium-catalyzed reactions used in morpholine synthesis.
| Reaction Type | Starting Materials | Catalyst System (Example) | Key Outcome | Reference |
|---|---|---|---|---|
| Carboamination | Substituted ethanolamine derivative, Aryl/Alkenyl bromide | Pd₂(dba)₃ / Ligand | Forms cis-3,5-disubstituted morpholines as a single stereoisomer. | e3s-conferences.org |
| Wacker-type Cyclization | O-allyl hemiaminals (from allylic alcohols) | Pd(DMSO)₂(TFA)₂ | Aerobic oxidative cyclization to form the morpholine ring. | organic-chemistry.orgnih.gov |
| Tsuji-Trost Reaction | Vinyloxiranes, Amino alcohols | Pd(0) catalyst | Key step in a one-pot, diastereoselective synthesis. | organic-chemistry.org |
| Hydroamination | Unsaturated amino alcohols (from aziridines) | Palladium catalyst | Stereoselective cyclization to 2,5-disubstituted morpholines. | nih.gov |
Rhodium catalysts are particularly effective for asymmetric transformations, making them highly valuable for the synthesis of chiral morpholine derivatives.
Hydroamination: Rhodium complexes can catalyze the intramolecular hydroamination of aminoallenes, providing a diastereoselective and atom-economic pathway to functionalized morpholines. This strategy has been used to obtain various N-protected 2,5- and 2,6-disubstituted as well as 2,3,5- and 2,5,6-trisubstituted morpholines in high yields and diastereoselectivities. rsc.org Regioselective rhodium(II)-catalyzed hydroaminations have also been explored for related nitrogen heterocycles. nih.gov
Asymmetric Hydrogenation: A highly effective method for producing chiral morpholines involves the asymmetric hydrogenation of unsaturated morpholine precursors. Using a bisphosphine-rhodium catalyst with a large bite angle, a variety of 2-substituted chiral morpholines can be obtained in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.org This method is powerful for setting the stereochemistry at the C2 position of the morpholine ring. rsc.org
These catalytic methods, particularly asymmetric hydrogenation, are crucial for accessing specific enantiomers of substituted morpholines, which is often a requirement for biologically active compounds.
Photocatalytic Coupling Strategies
Photocatalytic strategies offer a more direct and versatile approach. A notable development is the diastereoselective annulation method for synthesizing substituted morpholines. nih.gov This strategy employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to construct the morpholine ring from readily available starting materials with high yields and stereoselectivity. nih.gov
The general mechanism involves the formation of a radical cation intermediate upon activation by the photocatalyst. nih.gov This reactive intermediate then participates in the annulation cascade to form the desired heterocyclic product. This approach is not only effective for simple morpholines but also provides access to more complex, substituted derivatives. nih.gov The application of such photocatalytic methods represents a significant step forward in synthesizing complex molecules, offering a modular pathway to valuable chemical scaffolds. nih.gov Furthermore, the principles of using natural dye-sensitized nanoparticles, like curcumin-sensitized TiO2, to drive reactions under visible light, highlight a growing trend towards more sustainable and eco-friendly synthesis in organic chemistry. mdpi.com
Green Chemistry Metrics in Synthetic Route Design for Octahydrocyclopenta[b]morpholine
The design of a synthetic route for a target molecule like (4aS,7aR)-Octahydrocyclopenta[b]morpholine in the modern era is increasingly guided by the principles of green chemistry. To quantify the environmental performance and sustainability of a chemical process, a variety of metrics are employed. mostwiedzy.pl These tools help chemists to make more informed decisions, selecting pathways that are not only efficient in terms of yield but also minimize environmental impact. acsgcipr.org
Key metrics for evaluating the "greenness" of a synthetic route include Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). chembam.comresearchgate.net
Atom Economy (AE): This fundamental metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. primescholars.com It is a theoretical calculation that assumes 100% yield and highlights how many atoms from the reactants are incorporated into the final product versus being lost in byproducts. researchgate.netprimescholars.com An ideal, or 100%, atom economy means that all the atoms of the reactants are found in the desired product. primescholars.com
E-Factor: Introduced by Roger Sheldon, the E-Factor provides a more practical measure of waste generation. It is the ratio of the total mass of waste produced to the mass of the product. libretexts.org This metric accounts for all waste, including byproducts, leftover reactants, solvent losses, and catalyst residues. libretexts.org A lower E-factor signifies a greener process with less waste. The ideal E-factor is zero. libretexts.org Different sectors of the chemical industry have characteristic E-factor ranges. chembam.com
Process Mass Intensity (PMI): This metric is widely used in the pharmaceutical industry and considers the total mass of all materials (reactants, solvents, reagents, process water) used in a process relative to the mass of the final active pharmaceutical ingredient (API) produced. mostwiedzy.plgreenchemistry-toolkit.org Like the E-Factor, a lower PMI indicates a more efficient and less wasteful process. greenchemistry-toolkit.org
Below is an interactive table summarizing key green chemistry metrics.
| Metric | Formula | Ideal Value | Focus |
| Atom Economy (AE) | (MW of product / MW of all reactants) x 100% | 100% | Efficiency of reactant atom incorporation into the product. primescholars.com |
| E-Factor | Total mass of waste / Mass of product | 0 | Total waste generated per unit of product. libretexts.org |
| Process Mass Intensity (PMI) | Total mass input / Mass of product | 1 | Total mass used (materials, solvents, etc.) to produce a unit of product. greenchemistry-toolkit.org |
| Reaction Mass Efficiency (RME) | Mass of product / Total mass of reactants | 100% | Considers yield and stoichiometry. researchgate.net |
Considerations for Scale-Up Synthesis
Transitioning the synthesis of this compound from a laboratory benchtop to a large-scale industrial process introduces a distinct set of challenges and considerations that go beyond reaction yield. The primary goal of scale-up is to develop a process that is safe, reliable, economically viable, and environmentally sustainable. nih.gov
Key considerations for the scale-up synthesis include:
Process Safety and Hazard Analysis: A thorough evaluation of the thermal stability of reactants, intermediates, and products is crucial. Potential exothermic events must be identified and controlled. The flammability, toxicity, and reactivity of all chemicals need to be understood to implement appropriate handling procedures and engineering controls.
Reaction Condition Optimization: Conditions optimized in the lab, such as temperature, pressure, and reaction time, often need to be re-evaluated for large-scale reactors. Heat transfer becomes a critical issue, as large volumes have a smaller surface-area-to-volume ratio, making both heating and cooling more challenging. nih.gov
Solvent Selection and Management: The choice of solvent has significant implications for cost, safety, and environmental impact. On a large scale, the use of large volumes of hazardous solvents is discouraged. acs.org The process should ideally use greener solvents and incorporate efficient solvent recovery and recycling systems to minimize waste and cost.
Raw Material Sourcing and Purity: The availability, cost, and consistency of starting materials become paramount. Impurities that were negligible on a small scale can have a significant impact on the reaction outcome and product purity in a large-scale batch.
Isolation and Purification: Methods like column chromatography, which are common in the lab, are often not feasible or economical for large-scale production. Alternative purification techniques such as crystallization, distillation, or extraction must be developed and optimized.
Waste Management: The management of waste streams is a major environmental and economic consideration. The process should be designed to minimize waste generation in line with green chemistry principles. researchgate.net Any waste that is produced must be treated and disposed of in an environmentally responsible and compliant manner.
Regulatory Compliance: The entire manufacturing process must adhere to strict regulatory standards, such as Good Manufacturing Practices (GMP), especially if the compound is intended for pharmaceutical use. This involves extensive documentation, process validation, and quality control.
Successfully scaling up the synthesis of this compound requires a multidisciplinary approach, involving close collaboration between chemists and chemical engineers to address these complex challenges. nih.gov
Stereochemical Aspects and Chiral Synthesis of 4as,7ar Octahydrocyclopenta B Morpholine
Enantioselective Synthesis of (4aS,7aR)-Octahydrocyclopenta[b]morpholine
Another approach involves the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols. For example, the use of bromine (Br2) can induce cyclization to yield chiral morpholines. The diastereoselectivity of this reaction can be controlled by the reaction time; quenching the reaction after a short period (e.g., 5 minutes) can yield a single diastereomer, whereas allowing the reaction to proceed to completion may result in a mixture of diastereomers. banglajol.info
Asymmetric Hydrogenation of Unsaturated Morpholine (B109124) Precursors
Asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters. This technique is particularly effective for the synthesis of chiral morpholines from their unsaturated precursors, such as dehydromorpholines. semanticscholar.orgrsc.org
The key to this transformation is the use of a transition-metal catalyst, typically rhodium, complexed with a chiral ligand. semanticscholar.org Research has shown that a bisphosphine-rhodium complex with a large bite angle is highly effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines. semanticscholar.orgrsc.org This method consistently produces a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). semanticscholar.org
The reaction conditions, including the choice of solvent and hydrogen pressure, are optimized to achieve high conversion and selectivity. Aprotic and less polar solvents like ethyl acetate (B1210297) and toluene (B28343) have been found to be effective, while coordinating solvents such as DCE, MeOH, and THF can inhibit the reaction. semanticscholar.org The versatility of this method is demonstrated by its applicability to a range of substrates bearing different substituents. For instance, substrates with electron-withdrawing groups have been hydrogenated with high success. semanticscholar.org
| Substrate | Catalyst System | Solvent | Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| N-Boc-2-phenyl-5,6-dihydro-2H-1,4-oxazine | (R,R,R)-SKP-Rh complex | Ethyl Acetate | 30 | >99 | 92 |
| N-Boc-2-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine | (R,R,R)-SKP-Rh complex | Ethyl Acetate | 30 | >99 | 93 |
| N-Boc-2-(4-(trifluoromethyl)phenyl)-5,6-dihydro-2H-1,4-oxazine | (R,R,R)-SKP-Rh complex | Ethyl Acetate | 30 | >99 | 94 |
| N-Boc-2-(o-tolyl)-5,6-dihydro-2H-1,4-oxazine | (R,R,R)-SKP-Rh complex | Ethyl Acetate | 30 | >99 | 99 |
This strategy could be directly applied to a suitable unsaturated precursor of octahydrocyclopenta[b]morpholine (B1420273) to install the required stereochemistry with high fidelity.
Control of Diastereoselectivity in Bicyclic Ring Formation
The formation of the bicyclic octahydrocyclopenta[b]morpholine system involves the creation of two stereocenters at the ring junction (4a and 7a). Controlling the relative stereochemistry of these centers (diastereoselectivity) is crucial. Several catalytic methods have been developed for the diastereoselective synthesis of substituted morpholines and related bicyclic systems.
One such method is the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. This atom-economic pathway allows for the synthesis of highly substituted morpholines with excellent yields and high diastereoselectivities (up to >99:1 dr). rsc.org Another effective strategy is a copper(II)-promoted oxyamination of alkenes. This reaction involves the intramolecular addition of an alcohol and the intermolecular coupling of an amine across a double bond, yielding 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity. The relative stereochemistry of the major diastereomer can often be confirmed by techniques like X-ray crystallography. nih.gov
For analogous bicyclic systems like cyclopenta[b]indoles, diastereoselectivity can be achieved through an acid-catalyzed intramolecular Friedel-Crafts reaction. In one study, this cyclization step proceeded with high diastereoselectivity, yielding exclusively the trans product. nih.gov These examples highlight that the choice of catalyst and reaction conditions is critical for directing the stereochemical outcome of the ring-closing step in the formation of bicyclic heterocycles.
Dynamic Kinetic Resolution Strategies for Chiral Octahydrocyclopenta[b]morpholine
Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This is achieved by combining a kinetic resolution—where one enantiomer reacts faster than the other—with a rapid, in-situ racemization of the starting material. wikipedia.orgprinceton.edu For DKR to be successful, the rate of racemization must be faster than the rate of reaction of the slower-reacting enantiomer. nih.gov
DKR processes often employ a combination of catalysts, such as an enzyme for the resolution step and a metal complex for the racemization. beilstein-journals.org For example, Candida antarctica lipase (B570770) B (CALB) is frequently used for enzymatic resolution, while ruthenium complexes can catalyze the racemization of the substrate. beilstein-journals.org This dual-catalyst system allows the less reactive enantiomer to be continuously converted into the more reactive one, which is then consumed in the resolution step, ultimately leading to a high yield of a single enantiomeric product. princeton.edunih.gov
While a specific DKR protocol for octahydrocyclopenta[b]morpholine has not been described, this strategy is broadly applicable to chiral alcohols and amines that can be racemized. beilstein-journals.org A hypothetical DKR of a racemic precursor to this compound would involve a chiral catalyst selectively reacting with one enantiomer while a second catalyst or set of conditions ensures the rapid interconversion of the enantiomers in the starting material pool.
Synthesis and Separation of Octahydrocyclopenta[b]morpholine Stereoisomers (e.g., (4aR,7aR), (4aS,7aS), Racemic Forms)
When a stereoselective synthesis is not employed, a mixture of stereoisomers (enantiomers and diastereomers) is often produced. The separation of these isomers is then necessary to isolate the desired compound. For diastereomers, which have different physical properties, standard chromatographic techniques like flash chromatography on silica (B1680970) gel are often effective. nih.gov
The separation of enantiomers is more challenging and typically requires chiral methods. Common approaches include:
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to differentially interact with the enantiomers, allowing for their separation.
Formation of Diastereomeric Salts: Reacting a racemic mixture with a single enantiomer of a chiral resolving agent (e.g., tartaric acid) forms diastereomeric salts. google.com These salts can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.
In the synthesis of complex molecules, such as phenylmorphan (B1201687) diastereomers, separation can sometimes be achieved by column chromatography after a chemical modification step, like O-demethylation, which alters the physical properties of the isomers. nih.gov The synthesis of different stereoisomers often requires distinct synthetic routes or the use of enantiomeric starting materials or catalysts. For example, pseudoenantiomeric chiral phosphine (B1218219) catalysts have been designed to produce opposite enantiomers of pyrroline (B1223166) products from the same starting materials. nih.gov
Chemical Reactivity and Mechanistic Studies of 4as,7ar Octahydrocyclopenta B Morpholine
Fundamental Reaction Pathways of the Octahydrocyclopenta[b]morpholine (B1420273) Scaffold
The reactivity of the (4aS,7aR)-Octahydrocyclopenta[b]morpholine scaffold is primarily centered around the nitrogen and, to a lesser extent, the carbon atoms of the heterocyclic rings. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, making it susceptible to a variety of electrophilic attacks. The carbon skeleton can undergo transformations typical of saturated hydrocarbons, although the presence of the heteroatoms influences the regioselectivity and reactivity of these processes.
Oxidation Reactions
The nitrogen atom in the morpholine (B109124) ring is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of the corresponding N-oxide. While specific studies on this compound are not extensively detailed in the available literature, analogous transformations in other bicyclic morpholine derivatives suggest that reagents like hydrogen peroxide or peroxy acids would likely yield the N-oxide. The stereochemistry of the starting material would be expected to be retained in the product.
In some instances, strong oxidation can lead to ring-opening reactions. For example, visible light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in morpholine derivatives has been reported to occur in the presence of a photosensitizer and oxygen, leading to formamidoethyl formate (B1220265) products. google.com This type of transformation highlights a potential, albeit less common, oxidation pathway for the octahydrocyclopenta[b]morpholine system.
Reduction Reactions
The octahydrocyclopenta[b]morpholine scaffold is a fully saturated system and, as such, is generally resistant to reduction under standard catalytic hydrogenation conditions that target unsaturated functionalities. However, derivatives of this scaffold, for instance, those containing reducible functional groups introduced through substitution reactions, could undergo reduction at those specific sites. For example, if an acyl group were introduced at the nitrogen atom, it could be reduced to the corresponding alkyl group using reducing agents like lithium aluminum hydride.
Substitution Reactions
The secondary amine functionality is the primary site for substitution reactions in this compound. These reactions typically involve the nucleophilic attack of the nitrogen atom on an electrophilic carbon.
N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated using alkyl halides or acylated with acyl chlorides or anhydrides in the presence of a base to neutralize the acid generated. These reactions provide a straightforward method for introducing a wide variety of substituents onto the morpholine nitrogen, thereby modifying the steric and electronic properties of the molecule.
| Reaction Type | Reagent | Product Type |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl-octahydrocyclopenta[b]morpholine |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acyl-octahydrocyclopenta[b]morpholine |
Exploration of Nucleophilic and Electrophilic Reactivity Patterns
The dominant chemical character of this compound is nucleophilic, owing to the lone pair of electrons on the nitrogen atom. This nucleophilicity drives its reactions with a wide array of electrophiles. The molecule can act as a Brønsted-Lowry base, readily accepting a proton to form a morpholinium salt.
Its role as a nucleophile is evident in substitution reactions at electrophilic centers, such as the carbon of a carbonyl group or an alkyl halide. The reactivity can be influenced by the steric hindrance around the nitrogen atom imposed by the fused cyclopentane (B165970) ring.
While the primary reactivity is nucleophilic, the scaffold can be rendered electrophilic through derivatization. For instance, conversion of the nitrogen to an N-oxide would make the adjacent carbon atoms more susceptible to nucleophilic attack. Similarly, introduction of a good leaving group on the carbon skeleton, though not a direct reaction of the parent compound, would create an electrophilic site.
Detailed Mechanistic Investigations of Octahydrocyclopenta[b]morpholine Transformations
Detailed mechanistic studies specifically on this compound are not widely available. However, the mechanisms of its fundamental reactions can be inferred from the well-established principles of organic chemistry and studies on related morpholine derivatives.
Substitution reactions at the nitrogen atom, such as N-alkylation and N-acylation, are expected to proceed through a standard SN2 mechanism. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon atom and displacing a leaving group. The stereochemistry at the bridgehead carbons (4a and 7a) would remain unchanged during these transformations.
In the case of oxidative ring-opening reactions, as observed in other morpholine derivatives, the mechanism can be more complex, potentially involving radical intermediates or photochemical activation. For instance, visible-light-induced cleavage may proceed through the formation of a radical cation intermediate of the morpholine nitrogen. google.com
Regioselectivity and Diastereocontrol in Octahydrocyclopenta[b]morpholine Derivatives
The rigid, cis-fused ring structure of this compound plays a crucial role in directing the stereochemical outcome of its reactions. The concave and convex faces of the molecule are sterically non-equivalent, which can lead to diastereoselectivity in reactions involving the introduction of new stereocenters.
For reactions occurring at the nitrogen atom, such as quaternization with a bulky alkyl halide, the incoming substituent will approach from the less sterically hindered face. The conformational rigidity of the bicyclic system prevents the ring inversions that are possible in simple monocyclic morpholines, thus "locking" the substituents into specific spatial orientations.
If a reaction were to create a new stereocenter on the cyclopentane ring of a derivative, the existing stereochemistry of the bridgehead carbons would exert a strong directing effect. Reagents would preferentially attack from the less hindered face of the molecule, leading to a high degree of diastereocontrol. This principle is fundamental in the stereoselective synthesis of complex molecules where fused ring systems are used to control the spatial arrangement of functional groups. The "tent-like" shape of cis-fused ring systems, analogous to cis-decalin, means that the two faces of the molecule are not equivalent, with one face being more sterically accessible than the other. masterorganicchemistry.com
Derivatives and Structure Activity Relationship Sar Studies for 4as,7ar Octahydrocyclopenta B Morpholine
Synthesis of Functionalized Octahydrocyclopenta[b]morpholine (B1420273) Derivatives
The synthesis of derivatives based on the octahydrocyclopenta[b]morpholine scaffold relies on established and versatile synthetic methodologies for morpholine (B109124) ring formation and functionalization. nih.govresearchgate.net Access to functionalized analogs can be achieved either by building the bicyclic system from already substituted precursors or by post-synthesis modification of the core structure.
Key synthetic strategies include:
Palladium-Catalyzed Carboamination: This method can be used to construct fused bicyclic morpholines from appropriately configured amino alcohol precursors. e3s-conferences.org The intramolecular cyclization provides a powerful tool for stereocontrolled synthesis of the core.
Reductive Amination and Cyclization: Starting with a functionalized cyclopentane (B165970) derivative, such as an amino alcohol or a keto-aldehyde, reductive amination followed by intramolecular cyclization can efficiently form the desired bicyclic system.
[3+3] Annulation Reactions: Transition-metal-free annulation reactions can provide rapid access to fused bicyclic morpholines in high yields, allowing for the creation of complex structures from simpler starting materials. researchgate.net
These synthetic routes allow for the introduction of various functional groups on both the cyclopentane and morpholine rings, paving the way for extensive SAR exploration.
Table 1: Synthetic Strategies for Functionalization
| Strategy | Description | Key Reagents/Conditions | Potential Functionalization |
|---|---|---|---|
| Intramolecular Cyclization | Formation of the morpholine ring from a linear precursor already containing cyclopentane. | Pd catalysts, bases (e.g., NaOtBu), acid catalysts. | Substituents on the cyclopentane ring. |
| Intermolecular Cyclization | Step-wise construction involving the reaction of a cyclopentane-based precursor with a C2 synthon. | Epoxides, dihaloethanes, followed by cyclization. | N-substituents, C2/C3 substituents on the morpholine ring. |
| Post-Synthesis Modification | Functionalization of the pre-formed bicyclic scaffold. | Alkyl halides, acyl chlorides, sulfonyl chlorides. | Diverse N-substituents. |
Modifications at Nitrogen and Oxygen Heteroatoms
The secondary amine of the (4aS,7aR)-Octahydrocyclopenta[b]morpholine scaffold is a primary site for introducing molecular diversity. The nitrogen atom's basicity and nucleophilicity allow for a wide range of chemical transformations.
N-Alkylation and N-Arylation: The nitrogen can be readily functionalized via reactions such as reductive amination with aldehydes and ketones, or through nucleophilic substitution with alkyl and aryl halides. researchgate.net These modifications allow for the exploration of various side chains to probe binding pockets of target proteins.
N-Acylation and N-Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides yields stable amide and sulfonamide derivatives, respectively. These groups can act as hydrogen bond acceptors or donors and significantly alter the electronic properties and conformational preferences of the N-substituent.
Table 2: Representative Modifications at the Nitrogen Heteroatom
| Modification Type | Reagent Class | Resulting Functional Group | Purpose in SAR Studies |
|---|---|---|---|
| N-Alkylation | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine | Introduce alkyl/aryl groups to explore hydrophobic pockets. |
| N-Acylation | Acyl Chlorides, Carboxylic Acids | Amide | Introduce hydrogen bond acceptors/donors; modify electronics. |
| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduce strong hydrogen bond acceptors; rigidify N-substituent. |
| N-Arylation | Aryl Halides + Catalyst | Arylamine | Introduce aromatic systems for π-stacking or other interactions. |
Cyclopentane Ring Substitutions and their Impact on Molecular Architecture
Introducing substituents onto the carbocyclic portion of the this compound scaffold has a profound impact on the molecule's three-dimensional structure. These modifications are typically incorporated early in the synthetic sequence, by starting with a pre-functionalized cyclopentane building block.
Substitutions on the cyclopentane ring can:
Introduce new functional groups: Hydroxyl, amino, or carboxylic acid groups can be installed to serve as additional points of interaction with a biological target.
Control Conformation: Bulky substituents can lock the bicyclic system into a preferred conformation, reducing the entropic penalty upon binding to a target. This pre-organization can lead to a significant increase in binding affinity.
The stereochemistry of these substituents is critical, as different spatial arrangements will lead to distinct pharmacological profiles. The rigid nature of the fused ring system ensures that the orientation of these substituents is well-defined, making it an excellent platform for probing the topology of protein binding sites.
Exploration of Octahydrocyclopenta[b]morpholine as a Bicyclic Scaffold for Compound Library Assembly
The this compound core is an ideal scaffold for the assembly of compound libraries for high-throughput screening. researchgate.netbirmingham.ac.uk In modern drug discovery, there is a high demand for libraries of compounds that are rich in sp³-hybridized centers and possess structural complexity and three-dimensionality, as these molecules can access novel biological targets. birmingham.ac.uknih.gov
This scaffold offers several advantages for combinatorial chemistry: nih.govopenaccessjournals.com
Structural Rigidity: The fused ring system reduces conformational flexibility, which simplifies SAR interpretation and can lead to higher affinity ligands. nih.gov
Multiple Diversification Points: The scaffold allows for the introduction of diversity at the nitrogen atom and at various positions on the cyclopentane ring.
Drug-like Properties: The morpholine moiety imparts favorable physicochemical properties, making the resulting library members more likely to possess desirable pharmacokinetic characteristics. researchgate.netsci-hub.se
By systematically combining a set of building blocks at these diversification points, a large and diverse library of novel compounds can be rapidly generated. These libraries are valuable tools for identifying initial "hit" compounds against a wide range of biological targets.
Bioisosteric Replacements and Analog Design within the Octahydrocyclopenta[b]morpholine Core
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound to improve its biological activity, selectivity, or pharmacokinetic properties while maintaining the primary binding interactions. cambridgemedchemconsulting.comchem-space.com For the octahydrocyclopenta[b]morpholine core, several bioisosteric modifications can be envisioned.
Heteroatom Replacement: The oxygen atom of the morpholine ring can be replaced with other heteroatoms. For instance, substitution with a sulfur atom yields the corresponding octahydrocyclopenta[b]thiomorpholine. This change significantly alters the geometry, electronic distribution, and hydrogen bonding capacity of the ring. Replacing the oxygen with a protected nitrogen atom (e.g., N-R) would create a fused piperazine (B1678402) analog, introducing an additional site for substitution and altering the basicity and polarity. princeton.edu
Scaffold Hopping: The entire bicyclic scaffold can be replaced with other structurally distinct but functionally similar ring systems. The goal is to retain the key pharmacophoric elements in the correct spatial orientation. Potential bioisosteres could include spirocyclic systems, bridged bicyclic amino acids, or other fused heterocyclic scaffolds. researchgate.netnih.gov This approach is particularly useful for navigating patent landscapes and discovering novel chemical series.
Analog design based on SAR data guides these replacements. e3s-conferences.org For example, if SAR studies indicate that the morpholine oxygen acts solely as a hydrogen bond acceptor, replacing it with other groups that can perform the same function would be a logical design choice.
Table 3: Potential Bioisosteric Replacements and Their Rationale
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |
|---|---|---|---|
| Morpholine Oxygen | Sulfur (S) | Modify ring geometry and electronics. | Altered lipophilicity and metabolic stability. |
| Morpholine Oxygen | Nitrogen (N-R) | Introduce a new point for substitution; alter basicity. | Modulated solubility and target interactions. |
| Cyclopentane Ring | Cyclohexane Ring | Increase size and modify conformational flexibility. | Access different regions of a binding site. |
| Entire Scaffold | Spiro[4.5]decan-amine derivatives | Maintain 3D complexity with a different core structure. | Novel chemical space, potential for new intellectual property. |
| Entire Scaffold | Bridged Bicyclic Scaffolds | Introduce greater rigidity and different vector projections for substituents. | Enhanced binding affinity due to conformational constraint. |
Computational Chemistry and Molecular Modeling of 4as,7ar Octahydrocyclopenta B Morpholine
Conformational Analysis of the Bicyclic System
A systematic conformational search using methods like Monte Carlo or molecular dynamics simulations can map the potential energy surface of the molecule. The resulting low-energy conformers can then be optimized using higher-level quantum mechanical calculations to obtain accurate geometric parameters and relative energies. The specific stereochemistry at the bridgehead carbons (4a-S and 7a-R) imposes significant constraints on the accessible conformations, leading to a more rigid structure compared to its individual cyclic components.
Table 1: Hypothetical Relative Energies of (4aS,7aR)-Octahydrocyclopenta[b]morpholine Conformers
| Conformer | Morpholine (B109124) Conformation | Cyclopentane (B165970) Conformation | Relative Energy (kcal/mol) |
| 1 | Chair | Envelope | 0.00 |
| 2 | Chair | Twist | 1.5 |
| 3 | Twist-Boat | Envelope | 5.8 |
| 4 | Twist-Boat | Twist | 7.2 |
Note: This table is illustrative and based on general principles of conformational analysis of similar fused ring systems. Actual values would require specific calculations.
Electronic Structure Calculations for Reactivity Prediction
Electronic structure calculations, typically performed using DFT, provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity. Key parameters derived from these calculations include molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the lone pair of electrons on the nitrogen atom is expected to be a major contributor to the HOMO, making it the primary site for electrophilic attack.
An electrostatic potential (ESP) map visually represents the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the most negative potential is anticipated to be localized around the nitrogen and oxygen atoms due to their high electronegativity.
These calculations can help predict the outcome of reactions. For instance, in an alkylation reaction, the site with the highest negative charge or HOMO density (the nitrogen atom) would be the predicted site of reaction. researchgate.net
Prediction of Stereoselectivity and Regioselectivity
Computational chemistry is a powerful tool for predicting the stereoselectivity and regioselectivity of reactions involving complex molecules like this compound. numberanalytics.com By modeling the transition states of different possible reaction pathways, the activation energies can be calculated, allowing for the prediction of the major product. rsc.org
Regioselectivity: Consider the acylation of the morpholine nitrogen versus the oxygen. While the nitrogen is generally more nucleophilic, computational modeling can quantify the activation energies for both N-acylation and O-acylation transition states. The lower activation energy pathway will correspond to the major regioisomer.
Stereoselectivity: The rigid, chiral structure of this compound will influence the stereochemical outcome of reactions at or near the bicyclic core. For example, if a substituent were to be introduced at a carbon adjacent to a bridgehead, the existing stereocenters would direct the incoming group to the less sterically hindered face of the molecule. By calculating the energies of the diastereomeric transition states, the preferred stereochemical outcome can be predicted. youtube.com The analysis of steric hindrance and electronic effects in the transition state models provides a rational basis for the observed or predicted stereoselectivity. nih.gov
Ligand-Target Interaction Modeling (for hypothetical or potential biological applications)
The morpholine moiety is a common scaffold in many approved drugs and biologically active compounds. e3s-conferences.org Bicyclic morpholine derivatives, with their defined three-dimensional structures, are attractive for designing ligands that can fit into specific protein binding pockets. enamine.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, one could hypothesize its interaction with a kinase, a common target for morpholine-containing drugs. e3s-conferences.org A docking simulation would place the molecule into the ATP-binding site of the kinase, and a scoring function would estimate the binding affinity.
These models often reveal key interactions, such as hydrogen bonds between the morpholine's nitrogen or oxygen and amino acid residues in the protein. nih.gov For example, the nitrogen atom could act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. Molecular dynamics (MD) simulations can further refine these docked poses, providing insights into the stability of the ligand-protein complex and the role of solvent molecules over time. mdpi.com
In Silico Design of Novel Octahydrocyclopenta[b]morpholine (B1420273) Derivatives
Computational tools can be used to design novel derivatives of this compound with potentially improved properties. researchgate.net This in silico design process can involve several strategies:
Scaffold Hopping and Bioisosteric Replacement: Based on a known active compound, parts of the molecule can be replaced with the octahydrocyclopenta[b]morpholine core to explore new chemical space while retaining key binding interactions.
Structure-Based Design: Using the 3D structure of a target protein, new functional groups can be added to the parent scaffold to create additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, thereby increasing binding affinity and selectivity. mdpi.com
Pharmacophore Modeling: A pharmacophore model can be built based on a set of known active molecules. This model defines the essential 3D arrangement of chemical features required for activity. The octahydrocyclopenta[b]morpholine scaffold can then be decorated with functional groups to match the pharmacophore.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. nih.gov This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, saving time and resources.
By iteratively designing and evaluating new derivatives in silico, chemists can prioritize the synthesis of compounds with the highest probability of success. chemrxiv.org
Advanced Applications in Organic and Medicinal Chemistry Research Involving 4as,7ar Octahydrocyclopenta B Morpholine
(4aS,7aR)-Octahydrocyclopenta[b]morpholine as a Chiral Building Block in Asymmetric Synthesis
This compound is a valuable chiral building block in asymmetric synthesis, a field focused on the selective synthesis of a specific stereoisomer of a molecule. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules. The inherent chirality of these blocks allows for the construction of stereochemically defined products, which is crucial in the development of pharmaceuticals and agrochemicals, as different stereoisomers can have vastly different biological activities.
The utility of chiral building blocks like this compound lies in their ability to transfer their stereochemical information to the final product. This is a key strategy in controlling the three-dimensional arrangement of atoms in a molecule, a critical factor in its biological function. The synthesis of complex natural products and new drug candidates often relies on the availability of such chiral synthons.
Integration into Complex Molecular Architectures
The rigid, bicyclic structure of this compound makes it an attractive component for integration into larger, more complex molecular architectures. Its defined stereochemistry provides a scaffold upon which further chemical transformations can be performed with a high degree of stereocontrol. This allows chemists to construct intricate three-dimensional structures with precision, which is essential for creating molecules with specific biological targets. The morpholine (B109124) ring, in particular, is a common feature in many biologically active compounds due to its favorable physicochemical properties.
Role as a Privileged Scaffold in Medicinal Chemistry Research
The morpholine ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them versatile starting points for drug discovery. nih.gov The morpholine moiety, a six-membered ring containing both nitrogen and oxygen atoms, imparts favorable properties to drug candidates, including improved aqueous solubility and metabolic stability. researchgate.net
The incorporation of the morpholine scaffold can lead to compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net Its ability to participate in hydrogen bonding and its well-balanced lipophilic-hydrophilic nature contribute to its frequent use in the design of new therapeutic agents. researchgate.net
Precursors to Biologically Active Compounds and Drug Candidates
This compound serves as a precursor to a variety of biologically active compounds and drug candidates. The search for new bioactive molecules is a critical area of research aimed at addressing a wide range of diseases. nih.gov By modifying the core structure of this compound, medicinal chemists can generate libraries of new compounds to be screened for therapeutic activity.
The synthesis of derivatives from this chiral building block allows for the exploration of structure-activity relationships (SAR), which is the study of how the chemical structure of a molecule relates to its biological activity. This iterative process of synthesis and biological testing is fundamental to the development of new drugs.
Potential Applications as Organocatalysts or Chiral Ligands
Beyond its role as a structural component, the chiral nature of this compound suggests its potential application as an organocatalyst or a chiral ligand in asymmetric catalysis. Organocatalysts are small organic molecules that can catalyze chemical reactions, while chiral ligands are used in combination with metal catalysts to achieve high levels of enantioselectivity.
The development of new chiral catalysts and ligands is a significant area of research in organic synthesis, as it enables the efficient and environmentally friendly production of enantiomerically pure compounds. The specific stereochemistry of this compound could be exploited to induce asymmetry in a variety of chemical transformations.
Future Directions and Research Perspectives for 4as,7ar Octahydrocyclopenta B Morpholine
Development of Novel and Sustainable Synthetic Routes
Future research will likely prioritize the development of more efficient, environmentally benign, and cost-effective methods for the synthesis of the (4aS,7aR)-Octahydrocyclopenta[b]morpholine core. Current synthetic approaches often rely on multi-step sequences that may not be ideal for large-scale production or for the generation of diverse analogue libraries.
Key areas of focus will include:
Catalytic Asymmetric Synthesis: The development of novel catalytic systems, employing earth-abundant metals or organocatalysts, will be crucial for the enantioselective construction of the bicyclic framework. acs.orgnih.gov This will move away from reliance on chiral pool starting materials and allow for more flexible and efficient access to both enantiomers of the target molecule and its derivatives.
Green Chemistry Approaches: The implementation of green chemistry principles will be a significant trend. rsc.org This includes the use of safer solvents, minimizing waste, and developing atom-economical reactions. acs.org One-pot and tandem reaction sequences that reduce the number of intermediate purification steps will be highly sought after. rsc.org
Photocatalytic Methods: Visible-light photoredox catalysis offers a powerful tool for the construction of complex molecular architectures under mild conditions. acs.orgorganic-chemistry.org Future research could explore photocatalytic annulation strategies to directly assemble the octahydrocyclopenta[b]morpholine (B1420273) scaffold from readily available precursors.
| Synthetic Strategy | Potential Advantages | Relevant Research Areas |
| Asymmetric Catalysis | High enantioselectivity, catalytic efficiency | Chiral ligand design, organocatalysis, earth-abundant metal catalysis |
| Green Synthesis | Reduced environmental impact, cost-effectiveness | Use of renewable feedstocks, solvent-free reactions, atom economy |
| Photocatalysis | Mild reaction conditions, novel bond formations | Development of new photosensitizers, radical-mediated cyclizations |
Expanding the Scope of Derivatization and Functionalization
To fully explore the potential of the this compound scaffold, the development of versatile and site-selective functionalization methods is paramount. Future research will aim to introduce a wide range of substituents at various positions on both the cyclopentane (B165970) and morpholine (B109124) rings, enabling the fine-tuning of physicochemical and biological properties.
Promising avenues for investigation include:
C-H Functionalization: Direct C-H activation and functionalization represent a powerful strategy for the late-stage modification of the saturated bicyclic core. numberanalytics.commdpi.com This would allow for the introduction of functional groups without the need for pre-installed handles, significantly streamlining the synthesis of analogue libraries.
Derivatization of the Cyclopentane Ring: Exploring methods for the stereoselective introduction of substituents on the cyclopentane moiety will be a key focus. nih.govnih.gov This could involve leveraging the existing stereochemistry of the ring fusion to direct the approach of reagents.
Modification of the Morpholine Nitrogen: The secondary amine of the morpholine ring provides a convenient handle for derivatization. Future work will likely explore a broad range of N-alkylation and N-arylation reactions to introduce diverse functionalities.
| Functionalization Target | Methodologies to Explore | Potential Outcomes |
| Cyclopentane C-H bonds | Transition-metal catalysis, photoredox catalysis | Introduction of aryl, alkyl, and heteroatom substituents |
| Morpholine Nitrogen | Reductive amination, Buchwald-Hartwig amination | Installation of diverse side chains for property modulation |
| Ring-opening and Expansion | Lewis acid or transition-metal catalysis | Access to novel scaffolds with different ring sizes and functionalities |
Advancements in Stereochemical Control for Complex Analogues
Building upon the core (4aS,7aR) stereochemistry, future research will focus on the development of methods for the precise installation of additional stereocenters during the synthesis of more complex analogues. High diastereoselectivity will be crucial for the preparation of single-isomer compounds, which is essential for elucidating structure-activity relationships.
Key research directions will likely involve:
Substrate-Controlled Diastereoselective Reactions: Utilizing the inherent stereochemistry of the bicyclic scaffold to control the stereochemical outcome of subsequent reactions. This could involve diastereoselective reductions, alkylations, or cycloadditions. nih.govrsc.org
Catalyst-Controlled Asymmetric Transformations: Employing chiral catalysts to control the formation of new stereocenters on pre-existing octahydrocyclopenta[b]morpholine scaffolds. semanticscholar.orgrsc.org
Computational Modeling: Using computational methods to predict the stereochemical outcomes of reactions and to design catalysts and substrates that favor the formation of the desired diastereomer.
| Approach | Key Principles | Expected Outcome |
| Substrate Control | Steric hindrance and directing effects of the existing scaffold | High diastereoselectivity in the formation of new stereocenters |
| Catalyst Control | Use of chiral ligands and organocatalysts | Enantioselective and diastereoselective functionalization |
| Computational Guidance | DFT calculations, transition state modeling | Rational design of stereoselective synthetic routes |
Exploration of Unconventional Reactivity and Transformations
Moving beyond traditional synthetic methods, future research will likely explore unconventional reactivity patterns of the this compound scaffold to access novel molecular architectures.
Areas of interest include:
Ring-Opening and Ring-Expansion Reactions: Investigating catalytic methods for the selective cleavage and rearrangement of the bicyclic system to generate novel heterocyclic scaffolds. researchgate.netresearchgate.netnih.gov This could provide access to medium-sized rings and other underexplored areas of chemical space.
Photoredox-Mediated Transformations: Utilizing photoredox catalysis to initiate novel radical-based transformations, such as remote C-H functionalization or ring-opening/closing cascades. acs.orgorganic-chemistry.org
Chemoenzymatic Synthesis: Combining the selectivity of enzymatic transformations with the versatility of chemical synthesis to prepare complex and highly functionalized analogues with excellent stereocontrol. nih.govmdpi.comresearchgate.net
| Transformation Type | Enabling Technology | Potential for Novelty |
| Skeletal Rearrangements | Transition-metal catalysis, photochemistry | Access to unique and diverse heterocyclic frameworks |
| Radical-Mediated Reactions | Photoredox catalysis, electrochemistry | Novel functionalization patterns and bond formations |
| Biocatalytic Modifications | Enzyme catalysis | Highly selective and sustainable transformations |
Integration with Emerging Chemical Technologies
The advancement of research on this compound will be significantly accelerated by the adoption of emerging chemical technologies. These tools can enhance the efficiency of synthesis, data analysis, and the design of new molecules.
Future integration will likely involve:
Flow Chemistry: The use of continuous flow reactors can offer improved reaction control, enhanced safety, and greater scalability compared to traditional batch processes. mdpi.comdurham.ac.uksci-hub.seuc.pt This will be particularly valuable for the optimization of reaction conditions and for the rapid synthesis of compound libraries.
Machine Learning in Synthesis: Machine learning algorithms can be employed to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgnih.govchemrxiv.orgresearchgate.net This data-driven approach can accelerate the discovery of efficient and robust synthetic methods.
High-Throughput Experimentation: The use of automated platforms for high-throughput screening of reaction conditions will enable the rapid identification of optimal synthetic protocols for the preparation and derivatization of the target scaffold.
| Technology | Application in Research | Impact |
| Flow Chemistry | Reaction optimization, library synthesis, scale-up | Improved efficiency, safety, and reproducibility |
| Machine Learning | Prediction of reactivity, optimization of conditions, retrosynthesis | Accelerated discovery of synthetic routes and novel analogues |
| High-Throughput Experimentation | Rapid screening of catalysts, solvents, and reagents | Faster development of robust and efficient synthetic methods |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (4aS,7aR)-Octahydrocyclopenta[b]morpholine in a laboratory setting?
- Methodological Answer : Synthesis requires careful control of stereochemistry due to the compound’s bicyclic structure. Intramolecular [2+2] photocycloaddition reactions (as demonstrated in cyclobutaannulene derivatives) can be employed to construct the fused ring system, with UV light and specific catalysts (e.g., triplet sensitizers) to enhance selectivity . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the desired stereoisomer. Reaction conditions (temperature, solvent polarity) must be optimized to minimize byproducts .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming stereochemistry and ring junction configurations. For example, coupling constants in -NMR can distinguish axial vs. equatorial protons in the bicyclic system . Gas chromatography-mass spectrometry (GC-MS) or high-resolution MS validates molecular weight and purity. X-ray crystallography may be used for absolute stereochemical confirmation if crystals are obtainable .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use NIOSH-approved respirators (e.g., N95 masks) and chemical-resistant gloves (nitrile or neoprene) to prevent inhalation or dermal exposure. Conduct operations in a fume hood with local exhaust ventilation. Emergency eye wash stations and safety showers must be accessible. Spills should be neutralized with inert absorbents and disposed of as hazardous waste. Regular glove integrity checks and hygiene practices (e.g., post-handling handwashing) are mandatory .
Q. What are the critical physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Key properties include solubility in polar aprotic solvents (e.g., DMSO, acetone), boiling point (~250–300°C estimated via analogous structures), and logP values (predicted ~1.5–2.0) for partitioning studies. Stability tests under varying pH (1–13) and temperatures (4–40°C) should be conducted to assess degradation kinetics. Differential scanning calorimetry (DSC) can determine melting points and thermal stability .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or photodegradation. Regular stability assays (e.g., HPLC purity checks every 6 months) are advised. Avoid contact with moisture or strong acids/bases to preserve the morpholine ring’s integrity .
Advanced Research Questions
Q. How do stereoisomer ratios of this compound influence its biological activity in repellency assays?
- Methodological Answer : Isomer ratios directly impact bioactivity. For example, in nepetalactone analogs, a 1:1.5 ratio of (4aS,7aR)-isomer to its diastereomer showed species-specific repellency in aphids . Use GC-MS to quantify isomer ratios and correlate with dose-response curves (e.g., RD values) in bioassays. Synergistic effects between isomers require testing mixtures at varying ratios (e.g., 1:1 to 1:5) to identify optimal activity .
Q. What experimental design principles apply to evaluating the repellent efficacy of this compound against arthropod vectors?
- Methodological Answer : Follow WHO guidelines for topical repellent assays. Use controlled environments with standardized mosquito species (e.g., Anopheles gambiae). Apply test compounds at concentrations ranging from 0.01–1 mg/cm on synthetic membranes or human skin equivalents. Include positive controls (e.g., DEET) and measure repellency duration (hours) post-application. Statistical analysis (ANOVA with post-hoc tests) should account for biological replicates and environmental variables (humidity, temperature) .
Q. How can researchers overcome challenges in achieving stereoselective synthesis of this compound?
- Methodological Answer : Employ chiral catalysts (e.g., Rhodium-BINAP complexes) to enforce stereocontrol during cyclization steps. Computational modeling (DFT studies) can predict transition states to optimize reaction pathways. Post-synthetic resolution using chiral stationary phases in HPLC may separate enantiomers if synthesis yields racemic mixtures .
Q. What analytical methods are validated for quantifying trace impurities or degradation products in this compound samples?
- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with photodiode array (PDA) detection for impurity profiling. Method validation should include linearity (R > 0.99), precision (%RSD < 2%), and limit of detection (LOD < 0.1%). Accelerated degradation studies (e.g., 40°C/75% RH for 3 months) identify major degradation pathways, with LC-MS/MS characterizing degradation products .
Q. How do synergistic interactions between this compound and other bioactive compounds enhance repellent formulations?
- Methodological Answer : Test binary or ternary mixtures with compounds like DEET or permethrin using checkerboard assays to calculate fractional effective concentration (FEC) indices. Isobolographic analysis determines additive, synergistic, or antagonistic effects. For field trials, formulate slow-release emulsions or microencapsulated systems to prolong activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
